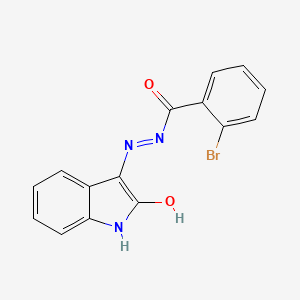
2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as BRM-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Additionally, 2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to modulate the activity of ion channels, which are involved in the transmission of signals between neurons.
Biochemical and Physiological Effects:
2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to have a wide range of biochemical and physiological effects. In addition to its activity as an HDAC inhibitor and ion channel modulator, 2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments is its wide range of biochemical and physiological effects, which make it a valuable tool for researchers in various fields. Additionally, 2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is relatively easy to synthesize and has been found to be stable under a variety of conditions. However, one limitation of using 2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One area of interest is the development of new cancer therapies based on the activity of 2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. Additionally, there is potential for the development of new compounds based on the scaffold of 2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, which may have therapeutic applications in a variety of fields. Finally, further research is needed to fully understand the mechanism of action of 2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide and its potential applications in scientific research.
Synthesemethoden
The synthesis of 2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the reaction of 2-bromo-1-nitrobenzene with 2-oxo-1,2-dihydro-3H-indole-3-carboxaldehyde in the presence of hydrazine hydrate. This reaction produces the intermediate compound, which is then treated with benzoyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been used in a variety of scientific research applications, including cancer research, drug discovery, and neurobiology. In cancer research, 2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new cancer therapies. In drug discovery, 2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been used as a scaffold for the design of new compounds with potential therapeutic applications. In neurobiology, 2-bromo-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to modulate the activity of ion channels, making it a valuable tool for the study of neuronal function.
Eigenschaften
IUPAC Name |
2-bromo-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-11-7-3-1-5-9(11)14(20)19-18-13-10-6-2-4-8-12(10)17-15(13)21/h1-8,17,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLOIRSUJSRTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-chlorophenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one](/img/structure/B5665481.png)


![2-(3,5-difluorobenzyl)-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665502.png)
![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5665517.png)
![8-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5665519.png)

![2-acetyl-8-(2-pyrimidinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5665534.png)
![5-({[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-2-thiophenecarboxylic acid](/img/structure/B5665546.png)
![3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-propyl-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B5665552.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5665560.png)
![[3-allyl-1-(4-morpholinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5665568.png)
![3-[[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl](methyl)amino]-3-phenylpropanoic acid](/img/structure/B5665576.png)
